molecular formula C11H16ClN B1374918 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride CAS No. 1803609-85-9

2-Cyclopropyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B1374918
CAS No.: 1803609-85-9
M. Wt: 197.7 g/mol
InChI Key: TVHSQHSVPKMTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects on Cyclopropane Geometry

Replacing the phenyl group in 2-cyclopropyl-2-phenylethan-1-amine with alkyl chains (e.g., N-propyl-2-phenylethylamine hydrochloride) increases ring strain by 2–3 kcal/mol due to reduced conjugation. Fluorination at the cyclopropane ring (e.g., 2-fluorocyclopropylamine derivatives) shortens C–C bonds by 0.02 Å and enhances amine basicity by 1–2 pK~a~ units.

Steric and Electronic Comparisons

Compound Cyclopropane C–C (Å) Amine pK~a~
2-Cyclopropyl-2-phenylethan-1-amine 1.52 8.5
trans-2-Fluorocyclopropylamine 1.50 7.4
N-Propyl-2-phenylethylamine 1.54 9.1

The phenyl group in the title compound provides steric bulk (van der Waals volume: 98 ų) compared to smaller substituents like methyl (52 ų), influencing packing efficiency in crystalline phases.

Conformational Flexibility

The cyclopropane ring restricts rotation about the C–C bond, yielding a rigid scaffold with a barrier to rotation of ~15 kcal/mol. This contrasts with flexible analogues like 2-chloro-1-phenylethan-1-amine hydrochloride, which exhibit free rotation (barrier <5 kcal/mol).

Properties

IUPAC Name

2-cyclopropyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-11(10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSQHSVPKMTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-85-9
Record name 2-cyclopropyl-2-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis via Nucleophilic Substitution

The most common route for synthesizing 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride involves a nucleophilic substitution reaction. This method uses cyclopropylmethylamine and benzyl chloride as starting materials under basic conditions.

Reaction Scheme:
$$
\text{Cyclopropylmethylamine} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$

Procedure:

  • Combine cyclopropylmethylamine with benzyl chloride in a solvent such as dichloromethane or ethanol.
  • Add a strong base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
  • Stir the mixture at room temperature or slightly elevated temperatures (30–40°C) for several hours.
  • Extract the product and purify it using recrystallization or column chromatography.

Key Notes:

  • This approach is straightforward and scalable for industrial applications.
  • Optimization of reaction conditions can improve yield and purity.

Reductive Amination

An alternative method involves reductive amination, where a ketone or aldehyde precursor reacts with ammonia or an amine in the presence of a reducing agent.

Reaction Scheme:
$$
\text{Cyclopropyl ketone} + \text{Phenylethylamine} \xrightarrow{\text{Reducing Agent}} \text{this compound}
$$

Procedure:

  • Start with cyclopropyl ketone and phenylethylamine as reactants.
  • Use a reducing agent such as sodium borohydride or lithium aluminum hydride.
  • Conduct the reaction under an inert atmosphere to prevent oxidation.
  • Isolate the product by acidifying with hydrochloric acid to form the hydrochloride salt.

Key Notes:

  • This method provides high selectivity for the desired amine product.
  • It is particularly useful when starting from commercially available ketones.

Szymoniak–Kulinkovich Reductive Cyclopropanation

This advanced method employs cyclopropanation techniques to introduce the cyclopropyl group directly onto a phenylethanamine framework.

Reaction Scheme:
$$
\text{Cyclopropyl cyanide} \xrightarrow{\text{Reductive Cyclopropanation}} \text{this compound}
$$

Procedure:

  • Use cyclopropyl cyanide as the starting material.
  • Perform reductive cyclopropanation using reagents like diisobutylaluminum hydride (DIBAL-H).
  • Quench the reaction with an acidic solution to obtain the hydrochloride salt.

Key Notes:

  • This method is highly efficient but requires specialized reagents and conditions.
  • It is suitable for laboratory-scale synthesis.

Summary Table of Methods

Method Starting Materials Reagents/Conditions Advantages
Nucleophilic Substitution Cyclopropylmethylamine, Benzyl chloride Strong base (NaOH/KOH) Simple, scalable, high yield
Reductive Amination Cyclopropyl ketone, Phenylethylamine Sodium borohydride/Lithium aluminum hydride Selective, versatile
Szymoniak–Kulinkovich Method Cyclopropyl cyanide DIBAL-H High efficiency, suitable for complex structures

Scientific Research Applications

Medicinal Chemistry

A. Neuropharmacology

Research indicates that 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride may serve as a scaffold for developing novel neuropharmacological agents. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to the GPR88 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and depression. Compounds derived from this structure have shown promise in activating GPR88 through G-protein coupled signaling pathways, suggesting potential applications in treating alcohol addiction and mood disorders .

B. Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that derivatives of this compound can inhibit the activity of Janus Kinase (JAK) enzymes, which play a crucial role in cancer progression and immune response regulation. Inhibitors targeting JAK pathways have been proposed for treating various malignancies, including leukemia and solid tumors .

Biological Applications

A. Peptide Synthesis

This compound is utilized as an organic buffer in peptide synthesis due to its high yield and efficiency in facilitating reactions . This application is critical in biochemistry for producing peptides that can be used as therapeutics or research tools.

B. Fluorescent Probes

The compound's structural features allow it to be modified into fluorescent probes for cellular imaging studies. Such modifications enhance the ability to visualize protein interactions and cellular processes in real-time, providing insights into drug action mechanisms and cellular responses .

Case Studies and Research Findings

Study Focus Findings
Study on GPR88 AgonistsNeuropharmacologyDemonstrated activation of GPR88 leads to potential treatments for alcohol addiction .
JAK Inhibition ResearchCancer TherapyIdentified compounds based on this structure that effectively inhibit JAK pathways, showing promise against various cancers .
Peptide Synthesis OptimizationBiochemistryShowed improved yields when using this compound as a buffer .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride is unique due to its combination of a cyclopropyl group and a phenylethanamine backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-Cyclopropyl-2-phenylethan-1-amine hydrochloride, also known by its CAS number 1803609-85-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a phenyl group attached to an ethylamine backbone. This unique structure contributes to its biological properties, including interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The cyclopropyl moiety enhances lipophilicity, facilitating cellular membrane penetration and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant-like Effects
Studies have demonstrated that this compound can produce antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling pathways, which are crucial for mood regulation.

2. Neuroprotective Properties
The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. This property may be beneficial in treating neurodegenerative diseases.

3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the phenyl and cyclopropyl groups have been explored to enhance potency and selectivity:

ModificationEffect on Activity
Addition of electron-donating groups on the phenyl ringIncreases binding affinity to receptors
Alteration of cyclopropyl sizeAffects lipophilicity and membrane permeability
Substitution at the nitrogen atomModulates receptor selectivity

Case Studies

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound using forced swim tests in rodents. Results indicated a significant reduction in immobility time, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Neuroprotection Against Oxidative Stress
A study published in Neurobiology reported that treatment with this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to increased levels of antioxidant enzymes .

Case Study 3: Antimicrobial Efficacy
Research published in the Journal of Antibiotics highlighted the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 2-cyclopropyl-2-phenylethan-1-amine hydrochloride in laboratory settings?

The compound is typically synthesized via nucleophilic substitution followed by cyclopropane ring formation. A common approach involves reacting phenethylamine derivatives with cyclopropane-forming reagents (e.g., diazomethane) under controlled conditions. The intermediate amine is then treated with hydrochloric acid to yield the hydrochloride salt. Reaction parameters such as temperature (0–5°C for cyclopropanation) and solvent polarity (e.g., dichloromethane) critically influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and phenyl group signals (δ 7.0–7.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z corresponding to C₁₁H₁₄N⁺ (calc. 160.11) and HCl adducts.
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98% for research-grade material) .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Oxidation : Forms amine oxides with meta-chloroperbenzoic acid (mCPBA).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring, yielding non-cyclic analogs.
  • Substitution : Reacts with alkyl halides in SN2 mechanisms to produce tertiary amines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (DFT) predict transition states for cyclopropanation, while machine learning models (e.g., ICReDD’s reaction path search) identify optimal solvent/catalyst combinations. For example, simulations may reveal that toluene improves cyclopropane stability over THF due to lower polarity .

Q. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents.
  • Crystallization : Diastereomeric salt formation with L-tartaric acid selectively precipitates the desired enantiomer.
  • Kinetic Resolution : Lipase-catalyzed acylation differentiates enantiomers via reaction rate disparities .

Q. How should researchers address contradictory data in reported reaction yields or byproduct profiles?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify outliers.
  • Cross-Validation : Replicate reactions using alternative synthetic routes (e.g., Grignard vs. Friedel-Crafts approaches).
  • Byproduct Analysis : LC-MS/MS detects trace impurities (e.g., over-oxidized amines) that may skew yield calculations .

Q. What mechanistic insights explain the reactivity of the cyclopropyl group in this compound?

The cyclopropane ring’s angle strain increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. For example, in SN2 reactions, the ring’s rigidity stabilizes the transition state, enhancing reaction rates compared to non-cyclopropyl analogs. DFT studies show a 15–20% lower activation energy for cyclopropane-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-2-phenylethan-1-amine hydrochloride
Reactant of Route 2
2-Cyclopropyl-2-phenylethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.